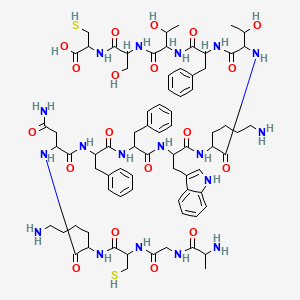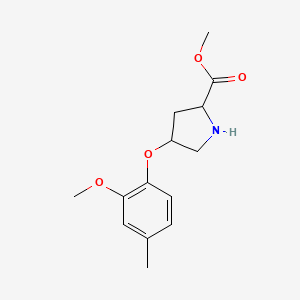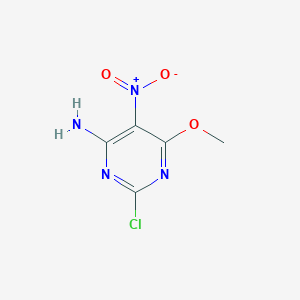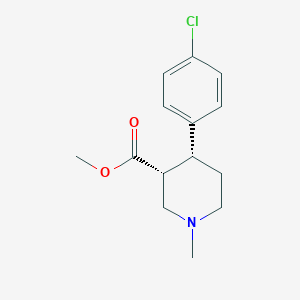![molecular formula C13H9ClO5 B12107604 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with a complex structure that includes a pyran ring, a carboxylic acid group, and a chloro-benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-benzyl alcohol with a suitable pyranone derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The chloro-benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyran ring and carboxylic acid group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- 2-(2-Chloro-benzyloxy)-benzoic acid
Uniqueness
5-(2-Chloro-benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific structural features, including the pyran ring and the positioning of the chloro-benzyloxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H9ClO5 |
|---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C13H9ClO5/c14-9-4-2-1-3-8(9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) |
InChI Key |
BWAIDBOOUZWXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=COC(=CC2=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)
![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)





![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)


